REACTION_CXSMILES
|
Br[CH:2]([CH3:15])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=O.[NH2:16][C:17]1[N:22]=[CH:21][CH:20]=[CH:19][N:18]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH3:15][C:2]1[N:16]=[C:17]2[N:22]=[CH:21][CH:20]=[CH:19][N:18]2[C:3]=1[C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1 |f:2.3|
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)C(F)(F)F)C
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Name
|
|
Quantity
|
33.85 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=N1
|
Name
|
|
Quantity
|
59.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stir for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Thereafter cool the mixture to 40 to 45° C.
|
Type
|
DISTILLATION
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Details
|
distill the title compound under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
Cool the distillate to 25 to 30° C.
|
Type
|
STIRRING
|
Details
|
and stir the mixture 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
CUSTOM
|
Details
|
collecting the solid
|
Type
|
WASH
|
Details
|
wash the solid with a 10% solution of MTBE (200 mL) in hexane
|
Type
|
CUSTOM
|
Details
|
Dry the solid under vacuum at 45 to 50° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=CC=N2)C1C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.4 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |